5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine
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Overview
Description
5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction involving a pyridin-3-ylmethyl halide and piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine
- 5-Methyl-2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine
- 5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine
Uniqueness
5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the specific positioning of the piperidine ring contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
5-methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-8-19-17(20-9-14)22-13-16-5-3-7-21(12-16)11-15-4-2-6-18-10-15/h2,4,6,8-10,16H,3,5,7,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMKEMFYFUIHTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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